molecular formula C11H19ClO3 B3020404 Heptanoic acid, 2-acetyl-7-chloro-, ethyl ester CAS No. 136879-36-2

Heptanoic acid, 2-acetyl-7-chloro-, ethyl ester

Cat. No. B3020404
CAS RN: 136879-36-2
M. Wt: 234.72
InChI Key: OPAYJXBCTOCXPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Heptanoic acid, 2-acetyl-7-chloro-, ethyl ester” is a chemical compound with the molecular formula C11H20O3 . It is a derivative of heptanoic acid, which is an organic compound composed of a seven-carbon chain terminating in a carboxylic acid functional group .

properties

IUPAC Name

ethyl 2-acetyl-7-chloroheptanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19ClO3/c1-3-15-11(14)10(9(2)13)7-5-4-6-8-12/h10H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPAYJXBCTOCXPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCCCCCl)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Heptanoic acid, 2-acetyl-7-chloro-, ethyl ester

Synthesis routes and methods I

Procedure details

A mixture of ethyl acetoacetate [VI-1] (260.2 g, 2.0 mol), methyl isobutyl ketone (300 g) and 1-bromo-5-chloropentane [V-1] (311.0 g, 1.68 mol) is heated to 80°-90° C. Thereto is added anhydrous potassium carbonate (300 g), and the mixture is reacted at 80-90° C. for 12 hours. To the reaction mixture is added potassium carbonate (341.4 g), and the mixture is reacted for additional 6 hours. After completion of the reaction, the methyl isobutyl ketone layer is washed with water, and concentrated under reduced pressure to give crude ethyl 7-chloro-2-(1-oxoethyl)-heptanoate [II-1] (398.6 g, content; 70.8 %, yield; 72.6 %).
Quantity
260.2 g
Type
reactant
Reaction Step One
Quantity
311 g
Type
reactant
Reaction Step One
Quantity
300 g
Type
solvent
Reaction Step One
Quantity
300 g
Type
reactant
Reaction Step Two
Quantity
341.4 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of ethyl acetoacetate [VI-1] (260.6 g, 2.0 mol), toluene (300 g) and 1-bromo-5-chloropentane [V-1] (311.0 g, 1.68 mol) is heated to 80°-90° C. Thereto is added anhydrous potassium carbonate (300 g), and the temperature thereof is raised to 100° C. The mixture is reacted at the same temperature for 18 hours. After completion of the reaction, the mixture is filtered, and the toluene layer is washed with water, and concentrated under reduced pressure to give crude ethyl 7-chloro-2-(1-oxo-ethyl)-heptanoate [II-1] (403.8 g, content; 68.8 %, yield; 69.1 %).
Quantity
260.6 g
Type
reactant
Reaction Step One
Quantity
311 g
Type
reactant
Reaction Step One
Quantity
300 g
Type
solvent
Reaction Step One
Quantity
300 g
Type
reactant
Reaction Step Two

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